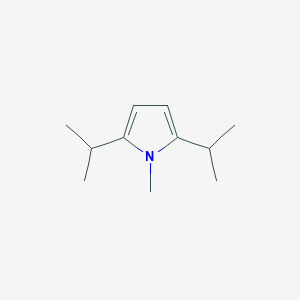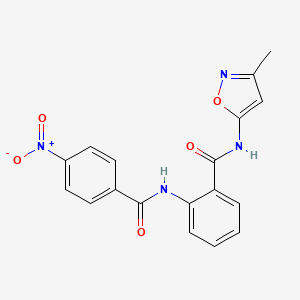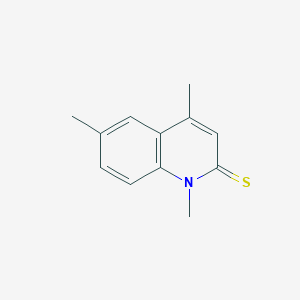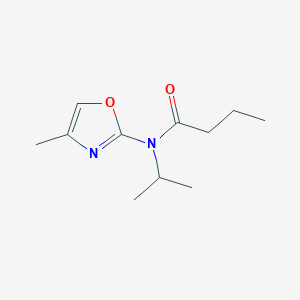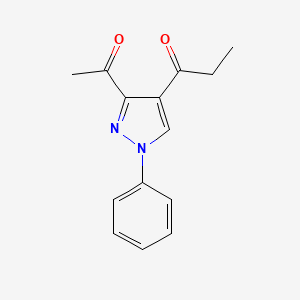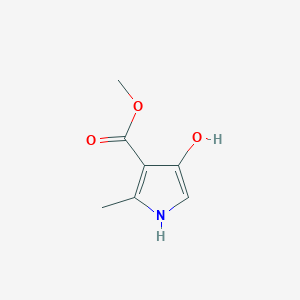
methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of glycine-derived enamino amides. One common method includes the condensation of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst, followed by esterification with anhydrous acetic acid . Another approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: The parent compound, which is a simple five-membered ring with one nitrogen atom.
Pyrrolidine: A saturated analog of pyrrole with a similar ring structure but different chemical properties.
Indole: A fused ring system containing a pyrrole ring and a benzene ring, known for its biological activity
Uniqueness
Methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxyl and ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H9NO3 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-4-6(7(10)11-2)5(9)3-8-4/h3,8-9H,1-2H3 |
InChI-Schlüssel |
IUGQOOPLYYESJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CN1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)


![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

